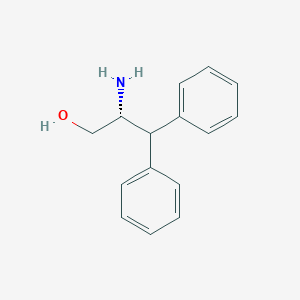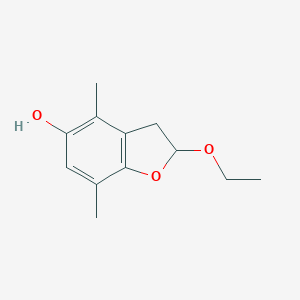
(R)-2-Amino-3,3-diphenylpropan-1-ol
Overview
Description
R-2-Amino-3,3-diphenylpropan-1-ol, commonly referred to as R-ADP, is a synthetic organic compound with a number of interesting properties and applications. It is a chiral compound, meaning it has two distinct forms, and is used in a variety of scientific research applications.
Scientific Research Applications
R-ADP has a number of scientific research applications. It has been used in the synthesis of a number of compounds, including the anti-inflammatory drug, indomethacin, and the anti-tumor drug, vinblastine. It has also been used in the synthesis of a number of other compounds, such as the anticonvulsant drug, phenytoin, and the anti-inflammatory drug, ibuprofen.
Mechanism of Action
R-ADP is believed to act as an agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of a number of physiological processes, including appetite, mood, and sleep. It is also believed to act as an agonist for the muscarinic acetylcholine receptor, which is involved in the regulation of a number of physiological processes, including learning, memory, and movement.
Biochemical and Physiological Effects
R-ADP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins and thromboxanes. It has also been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, R-ADP has been shown to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the production of arachidonic acid.
Advantages and Limitations for Lab Experiments
The use of R-ADP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it cost effective for use in research. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. Furthermore, it is a chiral compound, meaning it has two distinct forms, which makes it useful for a variety of scientific research applications.
However, there are also a number of limitations to using R-ADP in laboratory experiments. It is a relatively reactive compound, meaning it can react with other compounds in the laboratory, potentially making it unsuitable for use in some experiments. In addition, it is a relatively toxic compound, meaning it should be handled with caution in the laboratory.
Future Directions
The potential future directions for R-ADP are numerous. One potential future direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. This could lead to a better understanding of its potential applications in the treatment of various diseases and conditions. Another potential future direction is to develop new synthetic methods for the synthesis of R-ADP, which could lead to improved yields and cost savings. Additionally, further research into the potential advantages and limitations of using R-ADP in laboratory experiments could lead to new applications and uses for this compound. Finally, further research into the potential future directions for R-ADP could lead to the development of new drugs and treatments based on this compound.
properties
IUPAC Name |
(2R)-2-amino-3,3-diphenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDOXKGXOXANAF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452193 | |
| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3,3-diphenylpropan-1-ol | |
CAS RN |
171037-01-7 | |
| Record name | (R)-2-Amino-3,3-diphenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)



